molecular formula C7H3BrClFN2 B1383779 2-Bromo-5-chloro-4-fluoro-1H-benzimidazole CAS No. 1388037-27-1

2-Bromo-5-chloro-4-fluoro-1H-benzimidazole

Cat. No.: B1383779
CAS No.: 1388037-27-1
M. Wt: 249.47 g/mol
InChI Key: YQJFTRIEHQFONS-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluoro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Scientific Research Applications

2-Bromo-5-chloro-4-fluoro-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-fluoro-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-5-chloro-4-fluoroaniline with formic acid and a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules with enhanced properties.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloro-4-fluoroaniline: A precursor used in the synthesis of 2-Bromo-5-chloro-4-fluoro-1H-benzimidazole.

    2-Chloro-5-fluorobromobenzene: A structurally similar compound with different substitution patterns.

    1-Bromo-4-fluorobenzene: Another related compound with a simpler structure.

Uniqueness

This compound is unique due to the presence of multiple halogen atoms in its structure, which enhances its reactivity and potential applications. The combination of bromine, chlorine, and fluorine atoms provides a versatile platform for various chemical modifications and functionalizations, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-bromo-5-chloro-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFTRIEHQFONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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